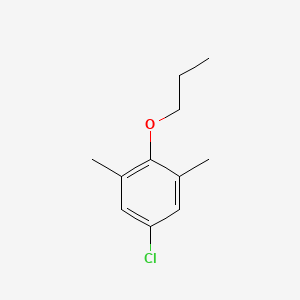

5-Chloro-1,3-dimethyl-2-propoxybenzene

描述

属性

IUPAC Name |

5-chloro-1,3-dimethyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGUQNKFMZOCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Aromatic Substitution

The parent compound, 1,3-dimethyl-2-propoxybenzene (CAS 61144-80-7), serves as a precursor for introducing the chlorine atom at position 5. The propoxy group (-OPr) acts as a strong ortho/para director, while the methyl groups weakly influence regioselectivity.

Procedure :

-

Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃).

-

Conditions : Reaction conducted at 0–25°C in dichloromethane or carbon disulfide.

-

Mechanism : The propoxy group directs electrophilic attack to the para position (C5), while steric hindrance from the adjacent methyl groups limits competing ortho substitution.

Challenges :

-

Competing chlorination at position 4 (ortho to the propoxy group) may occur if reaction kinetics favor sterically accessible sites.

-

Over-chlorination risks necessitate careful stoichiometric control.

Outcomes :

-

Yields are moderate (40–60%) due to competing side reactions, as inferred from analogous chlorination studies on methoxy-substituted aromatics.

Williamson Ether Synthesis via 5-Chloro-2-hydroxy-1,3-dimethylbenzene

Synthesis of the Phenolic Intermediate

5-Chloro-2-hydroxy-1,3-dimethylbenzene is synthesized through nitration and reduction or direct electrophilic chlorination of 2-hydroxy-1,3-dimethylbenzene.

Nitration-Reduction Pathway :

-

Nitration : Treat 2-hydroxy-1,3-dimethylbenzene with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group at position 5 (para to -OH).

-

Reduction : Reduce the nitro group to an amine using H₂/Pd-C or Fe/HCl.

-

Sandmeyer Reaction : Convert the amine to a chlorine atom via diazotization (NaNO₂/HCl) and treatment with CuCl.

Direct Chlorination :

-

Use Cl₂/FeCl₃ to chlorinate 2-hydroxy-1,3-dimethylbenzene, leveraging the hydroxyl group’s directing effect to position 5.

Propoxylation of the Phenolic Intermediate

Procedure :

-

Reagents : 5-Chloro-2-hydroxy-1,3-dimethylbenzene, propyl bromide (PrBr), potassium carbonate (K₂CO₃).

-

Conditions : Reflux in dimethylformamide (DMF) or acetone for 6–12 hours.

-

Mechanism : Deprotonation of the phenolic -OH forms a phenoxide ion, which undergoes nucleophilic substitution with PrBr.

Yield Optimization :

Alternative Pathways and Comparative Analysis

Friedel-Crafts Alkylation

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Distinct signals for methyl (δ 2.2–2.4 ppm), propoxy (δ 3.4–3.6 ppm for -OCH₂-, δ 1.5–1.7 ppm for -CH₂-), and aromatic protons (δ 6.5–7.0 ppm).

-

GC-MS : Molecular ion peak at m/z 214 (C₁₁H₁₅ClO) confirms molecular weight.

Industrial Scalability and Applications

Large-Scale Production Considerations

-

Cost Efficiency : Williamson ether synthesis is preferred for scalability, utilizing inexpensive propyl bromide and aqueous workup.

-

Waste Management : Recycling DMF via distillation reduces environmental impact.

化学反应分析

Types of Reactions

5-Chloro-1,3-dimethyl-2-propoxybenzene undergoes various chemical reactions, including:

Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

科学研究应用

5-Chloro-1,3-dimethyl-2-propoxybenzene has several applications in scientific research, including:

作用机制

The mechanism of action of 5-Chloro-1,3-dimethyl-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

相似化合物的比较

Substituent Positioning and Electronic Effects

Key analogs include chloro-, methoxy-, and alkyl-substituted benzenes and heterocycles. Substituent positions and types significantly influence reactivity, solubility, and stability.

Table 1: Structural and Functional Comparison

Key Observations :

- Electronic Profile : The chloro group at position 5 (meta to propoxy) creates a dipole, while methyl groups donate electrons, contrasting with fluorinated analogs (e.g., 4-Chloro-1-ethoxy-2-fluorobenzene), where fluorine’s electronegativity dominates .

- Solubility : Longer alkoxy chains (e.g., propoxy vs. methoxy) reduce polarity, likely decreasing water solubility but improving lipid membrane permeability .

Thermal and Physical Properties

- Melting Points : Pyrazole derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) exhibit sharp melting points (~78–79°C) , whereas benzene derivatives with flexible alkoxy chains (e.g., propoxy) likely have lower melting points due to reduced crystallinity.

- Spectroscopic Data : IR spectra of 5-Chloro-1,3-dimethoxybenzene show characteristic C-O and C-Cl stretches; the target compound’s propoxy group would add C-O-C and alkyl C-H stretches.

常见问题

Q. What are the optimal synthetic routes for 5-Chloro-1,3-dimethyl-2-propoxybenzene, and how can intermediates be validated?

Methodological Answer:

- Friedel-Crafts alkylation is commonly used to introduce substituents on aromatic rings. For example, N-acylation reactions with chloro-propionyl chloride (as in ) can guide the functionalization of aromatic precursors.

- Intermediate validation requires thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For derivatives, compare spectral data with crystallographic standards (e.g., C8H5ClO3 monoclinic structure in ).

- Safety : Follow protocols for handling chlorinated reagents, including fume hood use and PPE (see lab safety guidelines in ) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography (e.g., monoclinic system with space group P21/c in ) provides definitive structural confirmation.

- High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are critical for verifying molecular weight and substituent positions. Cross-reference with PubChem data ( ) for consistency in spectral peaks.

- FT-IR spectroscopy identifies functional groups like ether (-O-) and chloro (-Cl) bonds .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Risk assessment : Review SDS sheets for chlorinated aromatics (e.g., 1,3,5-trichlorobenzene protocols in ).

- Ventilation : Use fume hoods to mitigate inhalation risks ( ).

- Waste disposal : Follow EPA guidelines for halogenated waste ( ) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model electronic effects of substituents. Tools like CC-DPS ( ) use QSPR and neural networks to predict solubility, logP, and toxicity.

- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) using software like MOE ( ).

- Validate predictions with experimental data (e.g., crystallographic bond lengths in ) .

Q. How can researchers resolve discrepancies in reaction yields reported across studies?

Methodological Answer:

- Controlled variable analysis : Compare reaction conditions (solvent polarity, temperature) as in , which highlights reagent-specific outcomes (e.g., KMnO₄ vs. LiAlH₄).

- Statistical tools : Use ANOVA to identify significant variables. Cross-reference literature via ProQuest strategies ( ) to isolate methodological differences.

- Reproducibility : Validate results using standardized protocols (e.g., IUPAC guidelines) .

Q. What strategies improve regioselectivity in the derivatization of this compound?

Methodological Answer:

- Directing groups : Utilize meta-directing substituents (e.g., -OCH₃) to control electrophilic substitution sites ( ).

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance selectivity for C-C bond formation ( ).

- Kinetic vs. thermodynamic control : Adjust temperature and reaction time to favor desired products .

Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- QSAR modeling : Apply Quantitative Structure-Activity Relationship models ( ) to correlate substituent effects (e.g., -Cl, -O-) with solubility.

- Experimental validation : Conduct phase-solubility studies using UV-Vis spectroscopy ( ).

- Data reconciliation : Compare results with PubChem datasets to identify outliers ( ) .

Q. What experimental evidence supports the compound’s potential in supramolecular chemistry?

Methodological Answer:

- Crystal packing analysis : Study hydrogen bonding and van der Waals interactions using X-ray data ( ). For example, the β angle of 97.921° in C8H5ClO3 suggests layered packing.

- Thermogravimetric analysis (TGA) : Measure thermal stability to assess suitability for crystal engineering.

- Host-guest studies : Test interactions with macrocycles (e.g., cyclodextrins) via NMR titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。